N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. Based on its name, it contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such compounds typically involves several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4-amine core, followed by various substitution reactions to introduce the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-amine core suggests that it would have a planar structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups suggests that it could undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold, closely related to the N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine structure, is a privileged heterocycle in drug discovery. The synthetic strategies for developing pyrazolo[1,5-a]pyrimidine derivatives have shown a wide range of medicinal properties. The versatility of this scaffold is underscored by its application in creating drug-like candidates with anticancer, CNS agent, anti-infectious, anti-inflammatory, CRF1 antagonist, and radio diagnostic properties. Structure-activity relationship (SAR) studies have highlighted the potential of this scaffold in generating lead compounds for various disease targets, indicating significant room for medicinal chemists to explore and develop new drug candidates utilizing this structure (Cherukupalli et al., 2017).
Importance of Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with the target compound, utilizes diversified hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. These scaffolds have shown a broad range of applicability in the medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The review on the application of hybrid catalysts for synthesizing these scaffolds from 1992 to 2022 highlights the ongoing interest and potential for the development of lead molecules using such structures (Parmar et al., 2023).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
The incorporation of pyrimidine fragments into π-extended conjugated systems, including structures akin to this compound, is valuable for creating novel optoelectronic materials. This review highlights the role of pyrimidine and quinazoline derivatives in the development of luminescent small molecules and chelate compounds, demonstrating the wide-ranging applications of such structures in photo- and electroluminescence. The versatility of these compounds in forming the basis for materials used in organic light-emitting diodes and other electronic devices is emphasized (Lipunova et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-butyl-1-(3-chloro-4-methylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5/c1-4-5-8-22(3)16-14-10-21-23(17(14)20-11-19-16)13-7-6-12(2)15(18)9-13/h6-7,9-11H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQOCIHHJLPGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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